2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a compound belonging to the class of chromene derivatives. Chromenes are bicyclic compounds consisting of fused benzene and pyran rings. This particular compound has garnered attention due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a one-pot three-component reaction. This reaction includes aromatic aldehydes, malononitrile, and a suitable catalyst. For instance, a simple and eco-friendly protocol using tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst under reflux conditions has been reported . The reaction conditions are optimized to achieve high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable solvents like PEG-400 and glycerol, can be applied to scale up the synthesis process . These methods are characterized by operational simplicity, high yields, and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it has shown binding affinity towards DNA gyrase protein, indicating its potential as a drug-like molecule .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
4-(4-bromophenyl)-thiazol-2-amine derivatives: These compounds also contain a bromophenyl group and have been studied for their antimicrobial and anticancer properties.
Properties
CAS No. |
302904-15-0 |
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Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-3-1-2-9(6-10)15-12-5-4-11(20)7-14(12)21-16(19)13(15)8-18/h1-7,15,20H,19H2 |
InChI Key |
VJWKHMRCIPDUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origin of Product |
United States |
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